A Guide to the Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol
A Guide to the Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and confirmation of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data reporting. It delves into the causal reasoning behind spectroscopic outcomes and establishes a framework for predictive analysis, a critical skill when dealing with novel or sparsely documented compounds.
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active molecules.[1] The specific introduction of a hydroxyl group at the 7-position significantly alters its electronic properties and potential for hydrogen bonding, making precise structural verification paramount. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), using data from closely related analogs to build a robust, predictive dataset for the title compound.
Molecular Structure and Spectroscopic Assignment
A foundational step in any spectroscopic analysis is to establish a clear and unambiguous numbering system for the molecule. This ensures that all data points can be precisely correlated to the structure.
Caption: IUPAC numbering scheme for 2,3,4,9-Tetrahydro-1H-carbazol-7-ol.
The Analytical Workflow: A Synergistic Approach
Caption: Workflow for the spectroscopic confirmation of the target compound.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the most direct evidence of a molecule's elemental composition through the determination of its molecular weight. For our target compound, we anticipate a molecular ion corresponding to the formula C₁₂H₁₃NO. The choice of ionization technique is critical; Electron Ionization (EI) is valuable for generating reproducible fragmentation patterns for library matching, while softer techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, especially in high-resolution mass spectrometry (HRMS) for exact mass determination.
Experimental Protocol (ESI-MS):
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Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of solvent (methanol or acetonitrile) and deionized water, containing 0.1% formic acid to promote protonation.
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Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion detection mode.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.
Data Analysis: The molecular formula C₁₂H₁₃NO gives a monoisotopic mass of 187.0997 g/mol .
| Technique | Parent Compound (C₁₂H₁₃N) | Predicted for Target (C₁₂H₁₃NO) | Rationale |
| ESI-MS ([M+H]⁺) | m/z 172.11 | m/z 188.11 | Addition of an oxygen atom (+16 Da) to the parent structure. The protonated species is observed. |
| HRMS ([M+H]⁺) | m/z 172.1121 | m/z 188.1070 | Calculated exact mass for [C₁₂H₁₄NO]⁺. |
| Key Fragments (EI) | m/z 143, 171 (M⁺)[2][3] | m/z 187 (M⁺), 170, 158 | The molecular ion (M⁺) will be prominent. Loss of OH radical (17 Da) or CO (28 Da) after rearrangement are plausible fragmentation pathways characteristic of phenols. |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The diagnostic power of IR lies in the fact that molecular vibrations (stretches, bends) absorb IR radiation at characteristic frequencies. For our target molecule, the key signatures will be the O-H and N-H stretching vibrations, which are easily distinguishable from the parent compound.
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: The presence of the C7-hydroxyl group introduces distinct absorption bands not present in the parent tetrahydrocarbazole.
| Vibrational Mode | Parent Compound (cm⁻¹) | Predicted for Target (cm⁻¹) | Rationale |
| O-H Stretch (Phenolic) | N/A | ~3300-3400 (Broad) | The broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak. |
| N-H Stretch (Indole) | ~3401[4] | ~3400 (Sharp) | A sharp peak characteristic of a secondary amine/indole N-H. May overlap with the broad O-H band. |
| C-H Stretch (Aromatic) | ~3049 | ~3050 | Characteristic of sp² C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | ~2927, 2848[4] | ~2930, 2850 | Asymmetric and symmetric stretching of the CH₂ groups in the cyclohexene ring. |
| C=C Stretch (Aromatic) | ~1619, 1470[4] | ~1620, 1500, 1470 | Aromatic ring skeletal vibrations. The pattern may be slightly altered by the -OH substituent. |
| C-O Stretch (Phenolic) | N/A | ~1230-1260 | A strong band confirming the presence of the phenol functional group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. The introduction of the electron-donating hydroxyl group at C7 will cause predictable upfield shifts (to lower ppm) for the ortho (C6, C8) and para (C4b) positions in the ¹³C spectrum and the corresponding protons in the ¹H spectrum, due to increased electron density via resonance.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (or ~20-30 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it allows for their observation. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton(s) | Parent Cpd. (δ, ppm) | 7-Methoxy Analog (δ, ppm) | Predicted Target (δ, ppm) | Multiplicity | Rationale for Prediction |
| NH-9 | ~8.14 (in DMSO) | ~10.5 (N-amide) | ~10.5-10.8 | Broad Singlet | Exchangeable proton, typical for indole N-H in DMSO. |
| OH-7 | N/A | N/A | ~9.0-9.5 | Broad Singlet | Exchangeable phenolic proton, deshielded by the aromatic ring. |
| H-5 | ~7.42 (d) | ~7.1 (d) | ~7.0-7.1 | Doublet | Ortho to N-H, shielded by the electron-donating OH group at the para position. |
| H-6 | ~7.05 (d) | ~6.6 (dd) | ~6.5-6.6 | Doublet of Doublets | Ortho to the strongly electron-donating OH group, resulting in a significant upfield shift. |
| H-8 | ~7.32 (dd) | ~6.7 (d) | ~6.8-6.9 | Doublet | Para to the N-H and ortho to the OH group, experiencing moderate shielding. |
| H-1, H-4 | ~2.6-2.7 (t) | ~2.6-2.7 (m) | ~2.6-2.7 | Multiplet/Triplet | Allylic protons, largely unaffected by substitution on the distant aromatic ring. |
| H-2, H-3 | ~1.8-1.9 (m) | ~1.8-1.9 (m) | ~1.8-1.9 | Multiplet | Aliphatic protons, largely unaffected by aromatic substitution. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon(s) | Parent Cpd. (δ, ppm) | 7-Methoxy Analog (δ, ppm) | Predicted Target (δ, ppm) | Rationale for Prediction |
| C-7 | ~118.1 | ~156.7[5] | ~154-156 | The C-OH carbon is significantly deshielded. Similar to the C-OMe carbon. |
| C-4b | ~126.8 | ~123.0[5] | ~124-125 | Upfield shift due to para-directing electron donation from the OH group. |
| C-8a | ~134.7 | ~136.0[5] | ~135-136 | Carbon at the ring junction, relatively unaffected. |
| C-9a | ~133.3 | ~133.9[5] | ~131-133 | Slight upfield shift due to overall increased electron density. |
| C-5 | ~117.0 | ~109.1[5] | ~110-112 | Moderate upfield shift (ortho to N-H, meta to OH). |
| C-6 | ~118.1 | ~96.7[5] | ~98-100 | Strong upfield shift due to being ortho to the electron-donating OH group. |
| C-8 | ~110.0 | ~113.6[5] | ~114-116 | Downfield shift relative to C-6, but still shielded relative to the parent compound. |
| C-1, C-4 | ~22.3, 22.4 | ~23.0, 23.1[5] | ~22-23 | Aliphatic carbons, largely unaffected. |
| C-2, C-3 | ~20.1, 22.2 | ~20.9, 22.8[5] | ~21-23 | Aliphatic carbons, largely unaffected. |
Conclusion: Integrated Structural Confirmation
The definitive structural confirmation of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol is achieved by synthesizing the evidence from all three spectroscopic techniques.
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Mass Spectrometry will confirm the molecular weight (187.24 g/mol ) and elemental formula (C₁₂H₁₃NO).
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IR Spectroscopy will provide unambiguous evidence for the key hydroxyl (-OH) and indole N-H functional groups.
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NMR Spectroscopy will deliver the final, high-resolution proof. The predicted number of signals in both ¹H and ¹³C spectra, along with the specific upfield shifts in the aromatic region for H-5, H-6, and H-8, serve as a unique fingerprint. This pattern, directly attributable to the electronic effects of the C7-hydroxyl group, allows for unequivocal differentiation from other isomers and the parent compound.
By following this integrated and predictive workflow, researchers can confidently establish the identity and purity of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol, ensuring the integrity of subsequent biological or chemical studies.
References
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Chen, C. & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]
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Supporting Information for "C–H oxidation of 1,2,3,4-tetrahydrocarbazoles". (2013). The Royal Society of Chemistry. [Link]
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Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]
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NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. [Link]
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Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]
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Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o103. [Link]
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A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. [Link]
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Harini, S., et al. (2023). Investigation on synthetic and computational studies of 1,2,3,4-tetrahydrocarbazole. Applied Water Science, 13(3), 81. [Link]
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NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. [Link]
